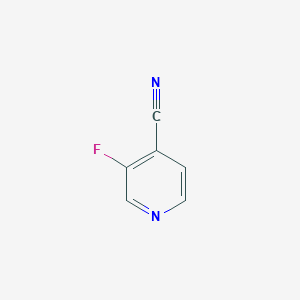

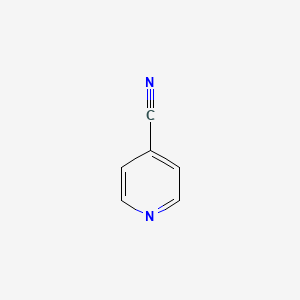

3-Fluoro-4-cyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHDTRSEWCXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623019 | |

| Record name | 3-Fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113770-88-0 | |

| Record name | 3-Fluoro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113770-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-cyanopyridine from 3-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-fluoro-4-cyanopyridine, a valuable building block in medicinal chemistry and drug development, starting from commercially available 3-fluoropyridine. This document outlines a multi-step synthesis, including detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound from 3-fluoropyridine is most effectively achieved through a three-step sequence. This pathway involves the initial functionalization of the 4-position of the pyridine ring to introduce an amino group, followed by a Sandmeyer-type reaction to install an iodo-substituent, which then serves as a leaving group for a subsequent cyanation reaction.

The overall synthetic transformation is as follows:

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-cyanopyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a cyano group onto the pyridine ring can profoundly influence its physicochemical properties, and consequently, its biological activity, metabolic stability, and pharmacokinetic profile. Pyridine and its derivatives are key components in numerous pharmaceuticals, and cyanopyridine compounds, in particular, have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2] A thorough understanding of the physicochemical characteristics of this compound is therefore essential for its development and application in novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound. It details standardized experimental protocols for the determination of these properties and includes a generalized experimental workflow for the characterization of novel pyridine derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in assessing its potential as a drug candidate. These properties influence absorption, distribution, metabolism, and excretion (ADME).

Identity and Composition

| Property | Value | Source |

| IUPAC Name | 3-fluoropyridine-4-carbonitrile | PubChem[3] |

| CAS Number | 113770-88-0 | PubChem[3] |

| Molecular Formula | C₆H₃FN₂ | Santa Cruz Biotechnology[4] |

| Molecular Weight | 122.10 g/mol | Santa Cruz Biotechnology[4] |

| Physical Form | White to brown solid or liquid | Sigma-Aldrich |

Physicochemical Data

| Property | Value | Notes and References |

| Melting Point | Not available | The related compound 3-cyanopyridine has a melting point of 48-52 °C.[6] |

| Boiling Point | 178.8 °C (Predicted) | ChemicalBook[7] |

| pKa | -0.55 ± 0.18 (Predicted) | ChemicalBook[7] |

| LogP (Octanol/Water Partition Coefficient) | 0.6 (Computed, XLogP3) | PubChem[3] |

| Solubility | Based on the solubility of the related 3-cyanopyridine, it is expected to be soluble in polar organic solvents and have limited water solubility.[8] | |

| Water | Slightly soluble (Predicted).[7] The related 3-cyanopyridine is soluble at 140 g/L (20 °C).[9] | |

| DMSO | Expected to be soluble. DMSO is a powerful solvent for a wide range of organic compounds.[10][11] | |

| Ethanol | Expected to be soluble. The related 3-cyanopyridine is soluble in ethanol.[12] | |

| Topological Polar Surface Area | 36.7 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development.[13][14][15] The following are detailed, standardized protocols for key experimental procedures.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital instrument)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Spatula

Procedure:

-

Finely powder a small amount of the solid this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Boiling Point Determination

For liquid samples, the boiling point is a crucial physical constant.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with heating oil)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of liquid this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to the thermometer with the rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the heating bath.

-

Heat the bath gently. A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid has reached its boiling point.

-

Record the temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Titrate the solution with the standardized strong acid or base, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point.

Solubility Determination

Solubility in various solvents is a key parameter for formulation development and understanding a compound's behavior in biological systems.

Apparatus:

-

Vials or test tubes with closures

-

Analytical balance

-

Shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, buffer at various pH values).

-

Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility of the compound in each solvent.

Visualizations

General Synthetic Pathway

The synthesis of substituted pyridines often involves multi-step reactions. While specific details for the industrial synthesis of this compound are proprietary, a general approach can be conceptualized. For instance, a plausible route could involve the modification of a pre-existing pyridine ring. A related compound, methyl 3-fluoropyridine-4-carboxylate, has been synthesized from isonicotinic acid methyl ester in two steps involving nitration followed by nucleophilic aromatic substitution.[16] Another approach for synthesizing 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers.[5]

Caption: A generalized synthetic pathway for this compound.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is crucial for the efficient and comprehensive characterization of a new chemical entity.

Caption: Experimental workflow for the characterization of a novel pyridine derivative.

References

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 3-Fluoropyridine-4-carbonitrile | C6H3FN2 | CID 22156440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

- 7. 113770-88-0 CAS MSDS (3-Fluoropyridine-4-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3-Cyanopyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. mdpi.com [mdpi.com]

- 12. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. ajptonline.com [ajptonline.com]

- 15. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-cyanopyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom and the cyano group on the pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and biological activity. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical characterization, and potential applications in drug development.

Chemical Identification and Properties

CAS Number: 113770-88-0

Synonyms: 3-Fluoroisonicotinonitrile, 4-Cyano-3-fluoropyridine

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂ | [1] |

| Molecular Weight | 122.10 g/mol | [2][1] |

| Appearance | Light yellow to beige solid | [3] |

| Melting Point | 47 - 51 °C | [4][3] |

| Boiling Point | 201 °C | [4][3] |

| Flash Point | 84 °C | [4][3] |

| Density | 1.159 g/cm³ | [3] |

| Solubility | Soluble in water | [4] |

Spectral Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons exhibiting characteristic shifts and coupling constants due to the fluorine substituent. |

| ¹³C NMR | Signals for the pyridine ring carbons and the nitrile carbon, with shifts influenced by the electronegative fluorine atom. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2200-2240 cm⁻¹) and C-F stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitable leaving group on a pyridine precursor with a fluoride source.

General Synthesis Workflow

References

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Profile of 3-Fluoro-4-Cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heteroaromatic compound 3-fluoro-4-cyanopyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring system and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.6 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 1.5, ⁴J(H2-F3) ≈ 3.0 |

| H-5 | ~7.5 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.0, ⁴J(H5-F3) ≈ 8.0 |

| H-6 | ~8.7 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 5.0, ³J(H2-H6) ≈ 1.5 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~150 | Doublet (d) | ²J(C2-F3) ≈ 15-20 |

| C-3 | ~160 | Doublet (d) | ¹J(C3-F3) ≈ 250-270 |

| C-4 | ~115 | Doublet (d) | ²J(C4-F3) ≈ 20-25 |

| C-5 | ~120 | Singlet (s) | - |

| C-6 | ~155 | Doublet (d) | ⁴J(C6-F3) ≈ 3-5 |

| CN | ~116 | Singlet (s) | - |

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F-3 | ~ -130 to -140 | Multiplet (m) |

Note: Chemical shifts are referenced to CFCl₃ at δ 0.00 ppm.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1600, 1550, 1470 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~1250-1150 | Strong | C-F stretch |

| ~900-700 | Medium to Strong | Aromatic C-H out-of-plane bending |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 95 | Medium | [M - HCN]⁺ |

| 75 | Medium | [C₄H₂F]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to the deuterium frequency of the solvent to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Acquire a ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

-

The sample is vaporized and then ionized in the source, typically using a 70 eV electron beam for EI.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Navigating the Solubility Landscape of 3-Fluoro-4-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-cyanopyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in common organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide addresses the solubility of this compound, providing a comprehensive overview for researchers. Due to the current absence of publicly available quantitative solubility data, this document offers qualitative solubility predictions based on structurally related compounds and presents a detailed experimental protocol for its determination.

Introduction to this compound

This compound, with the chemical formula C₆H₃FN₂, is a pyridine derivative containing both a fluorine atom and a nitrile group. These functional groups significantly influence its chemical reactivity and physical properties, including its solubility. The pyridine ring provides a basic nitrogen atom, while the electron-withdrawing nature of the fluorine and cyano groups affects the overall polarity and intermolecular interactions of the molecule.

Quantitative Solubility Data

A thorough review of scientific literature, patents, and chemical supplier databases reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While physical properties such as molecular weight (122.10 g/mol ) and physical form (white to brown solid or liquid) are documented, precise solubility values (e.g., in g/100 mL or mol/L) at various temperatures have not been published.[1][2][3] One supplier qualitatively notes that it is "Slightly soluble in water".[2]

Qualitative Solubility Profile and Solvent Selection

In the absence of direct data, the solubility of this compound can be inferred by examining structurally similar compounds, such as 3-cyanopyridine and 4-cyanopyridine.

-

3-Cyanopyridine is reported to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] It is also soluble in benzene and ether.[5]

-

4-Cyanopyridine has a documented water solubility of 3.2 g/100 mL at 16.4 °C.[6]

Based on these related structures, this compound is anticipated to exhibit good solubility in polar aprotic solvents such as DMF and DMSO, and moderate to good solubility in polar protic solvents like ethanol and methanol. Its solubility in less polar solvents like toluene and ethyl acetate, and low polarity solvents like hexanes, is expected to be lower. The presence of the fluorine atom may slightly alter its solubility profile compared to its non-fluorinated analog.

The following table provides a qualitative prediction of solubility to guide solvent selection for experimental determination.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions between the solvent and the polar pyridine derivative are expected. These solvents are used in the synthesis of related compounds.[7] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyridine nitrogen. Structurally similar compounds show good solubility in these solvents.[4][5] |

| Ethers | THF, 1,4-Dioxane | Moderate | Moderate polarity and ability to act as a hydrogen bond acceptor. |

| Esters | Ethyl Acetate | Low to Moderate | Medium polarity; may be a suitable solvent for recrystallization. |

| Aromatic | Toluene | Low to Moderate | Aromatic stacking interactions may contribute to solubility. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity. |

| Non-polar Alkanes | Hexane, Heptane | Low | Can be used as an anti-solvent for precipitation or recrystallization.[8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is reliable and provides accurate quantitative data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Thermostat

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

Oven or vacuum oven

4.2. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility using the gravimetric method.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature precipitation, the syringe can be pre-warmed or pre-cooled to the equilibration temperature.

-

Attach a 0.45 µm syringe filter (chemically compatible with the solvent) to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry vial.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent completely. This can be done by gentle heating in an oven or, for more volatile or thermally sensitive samples, in a vacuum oven at a suitable temperature.

-

Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again to determine the mass of the solid residue (the dissolved this compound).

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g / 100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

Solubility (g / 100 mL solvent) = (mass of residue / volume of aliquot) * 100

-

Conclusion

References

- 1. 113770-88-0|this compound|BLD Pharm [bldpharm.com]

- 2. 113770-88-0 CAS MSDS (3-Fluoropyridine-4-carbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Fluoropyridine-4-carbonitrile | C6H3FN2 | CID 22156440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Cyanopyridine | 100-48-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]

Technical Guide: Crystal Structure Analysis of 3-Fluoro-4-Cyanopyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the topic of the crystal structure analysis of 3-fluoro-4-cyanopyridine. A comprehensive search of scientific literature and crystallographic databases was conducted to collate experimental data and protocols. This document outlines the findings of this search and provides a generalized framework for the experimental determination of the crystal structure of small organic molecules like this compound, which is a common building block in medicinal chemistry.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and materials science research. Its electronic properties, influenced by the electron-withdrawing fluorine and cyano groups, make it a valuable synthon for creating complex molecular architectures. The precise three-dimensional arrangement of atoms in its solid state, determined through single-crystal X-ray diffraction, is crucial for understanding its physical properties, intermolecular interactions, and potential for polymorphism. This knowledge is fundamental for rational drug design, materials engineering, and patent protection.

Current Status of Crystal Structure Data

As of the date of this guide, a thorough search of prominent scientific databases, including the Cambridge Structural Database (CSD) and other public repositories, has revealed no publicly available experimental crystal structure data for this compound . Consequently, quantitative data such as unit cell dimensions, bond lengths, bond angles, and detailed refinement parameters cannot be presented.

The absence of this data in the public domain indicates that the crystal structure has likely not been determined and published, or the data has been collected but remains proprietary.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers intending to determine the crystal structure of this compound or similar compounds, the following section provides a detailed, standard methodology for single-crystal X-ray diffraction analysis.

3.1. Crystallization

The primary and often most challenging step is to grow single crystals of sufficient size and quality. This compound is typically a solid at room temperature. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

-

Solvent Diffusion: A solution of the compound is placed in a vial. A second, miscible solvent in which the compound is less soluble (an anti-solvent) is carefully layered on top. Crystals may form at the interface as the solvents slowly mix.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container that holds a reservoir of a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystal formation.

3.2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Mounting: A single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.

-

Diffractometer Setup: The diffractometer is equipped with an X-ray source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate diffraction spots. The positions of these spots are used by indexing software to determine the crystal system, lattice parameters (a, b, c, α, β, γ), and Bravais lattice.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity and position of thousands of reflections are recorded over a wide range of diffraction angles (2θ).

3.3. Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections, correcting for experimental factors (like Lorentz and polarization effects), and applying an absorption correction if necessary.

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.

-

Structure Solution: The initial atomic positions are determined using either direct methods or Patterson methods. These algorithms use the measured reflection intensities to calculate a preliminary electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). The quality of the refinement is monitored using the R-factor (R1) and weighted R-factor (wR2). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The logical flow from obtaining the compound to finalizing its crystal structure is a critical process for researchers. The following diagram, generated using the DOT language, illustrates this standard workflow.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive and standardized protocol for its determination. The outlined experimental workflow is a robust pathway for researchers in drug development and materials science to follow. The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable insights into its solid-state properties and intermolecular interactions, contributing significantly to its application in various scientific fields. Researchers who successfully determine the structure are encouraged to deposit their findings in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.

commercial suppliers of 3-fluoro-4-cyanopyridine

An In-depth Technical Guide to 3-Fluoro-4-cyanopyridine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and agrochemical research. It details commercially available sources, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes the reaction workflow.

Commercial Availability

This compound (CAS No. 113770-88-0) is readily available from a variety of commercial suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of offerings from prominent chemical suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Thermo Scientific Chemicals (Fisher Scientific) | 95%[1] | 1 g, 5 g[1][2] | Also known as 4-Cyano-3-fluoropyridine.[1] |

| BLD Pharm | Research Use Only | Various sizes available | Stored under inert atmosphere at 2-8°C.[3] |

| Sigma-Aldrich (Ambeed, Inc.) | Not specified | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g[4] | |

| Shanghai Up-Fluorochem Co., Ltd. | Not specified | Not specified | Provides product information including physical and chemical properties.[5] |

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[6] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the cyano group serves as a versatile handle for further chemical transformations.[6] Cyanopyridines are important intermediates for the synthesis of nicotinamide, nicotinic acid, and isonicotinic acid.[3]

One of the most critical applications of halogenated pyridines like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyridine ring and a wide range of organic partners, enabling the construction of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established methodologies for the coupling of similar aryl halides.[7]

Reaction Principle:

The Suzuki-Miyaura coupling involves a palladium(0) catalyst to couple an organoboron compound with an organohalide. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃)[8]

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Anhydrous reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the phosphine ligand to the flask.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

References

- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-4-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and safety precautions for the handling of 3-fluoro-4-cyanopyridine. Tailored for researchers, scientists, and drug development professionals, this document outlines critical safety data, detailed experimental protocols for hazard assessment, and a discussion of potential toxicological pathways.

Hazard Identification and Classification

This compound is a fluorinated pyridine derivative that requires careful handling due to its potential health hazards. Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are associated with its potential toxicity upon ingestion, skin contact, or inhalation, and its capacity to cause skin and eye irritation.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. While specific GHS classifications for this compound may vary between suppliers, related compounds such as 3-cyanopyridine and other fluorinated pyridines are often classified with the following hazard statements:

-

H302: Harmful if swallowed [1]

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

The signal word associated with these classifications is typically "Warning".

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂ | |

| Molecular Weight | 122.10 g/mol | |

| Appearance | White to brown solid or liquid | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Information not widely available; likely soluble in organic solvents. |

Exposure Controls and Personal Protection

To minimize exposure and ensure the safety of laboratory personnel, a multi-layered approach to exposure control is paramount.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a spill cleanup, a NIOSH-approved respirator with organic vapor cartridges should be used.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring a safe research environment.

-

Handling:

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Use only non-sparking tools if the compound is flammable.

-

Ensure adequate ventilation.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in an inert atmosphere if the compound is sensitive to air or moisture.

-

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal Measures

-

Spill Cleanup:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

All waste containing this compound should be treated as hazardous waste.

-

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments to assess the toxicological properties of this compound, based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD Guideline 439)[2][3]

This test method provides an in vitro procedure for the hazard identification of irritant chemicals.[2][3]

-

Principle: The test is based on a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper human skin. The test chemical is applied topically to the RhE model, and cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified colorimetrically. A reduction in cell viability below a defined threshold indicates that the substance is an irritant.[4]

-

Methodology:

-

Preparation of RhE Tissues: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.

-

Application of Test Chemical: A small amount of this compound (solid or liquid) is applied uniformly to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Post-Exposure Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing.[4] The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[4]

-

MTT Assay: The tissues are transferred to a solution of MTT and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to formazan.

-

Formazan Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance of the extract is measured using a spectrophotometer.

-

Data Analysis: The percentage of cell viability is calculated relative to the negative control. If the mean viability is less than or equal to 50%, the chemical is classified as a skin irritant.[4]

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Following OECD Guideline 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Principle: Similar to the skin irritation test, this method uses a three-dimensional human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and the extent of cell damage is assessed by measuring cell viability using the MTT assay.

-

Methodology:

-

Preparation of RhCE Tissues: Reconstructed human cornea-like epithelium tissues are prepared and equilibrated in culture medium.

-

Application of Test Chemical: The test substance is applied to the surface of the RhCE tissue. Negative and positive controls are included.

-

Exposure and Post-Exposure Incubation: The tissues are exposed for a specified time, followed by a post-exposure incubation period.

-

MTT Assay: Cell viability is determined using the MTT assay as described for the skin irritation test.

-

Data Analysis: The viability of the tissues treated with the test chemical is compared to that of the negative control. A chemical is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is above a certain threshold (typically >60%).

-

Acute Oral Toxicity - Fixed Dose Procedure (Following OECD Guideline 420)[5][6]

This in vivo method is used to assess the acute oral toxicity of a substance. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.[5]

-

Principle: The test substance is administered orally to a small number of animals at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the test is the observation of clear signs of toxicity at a particular dose level, rather than death as the primary endpoint.[5]

-

Methodology:

-

Animal Selection and Preparation: Healthy, young adult rodents (usually female rats) are used.[6] The animals are acclimatized to the laboratory conditions and fasted before dosing.[5]

-

Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is administered by gavage in a single dose.[5][6]

-

Sighting Study: A preliminary sighting study is conducted with a single animal per dose step to determine the appropriate starting dose for the main study.

-

Main Study: The main study is performed with a group of animals (typically 5) at the selected starting dose.

-

Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.[5] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous systems.[5]

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity based on the observed effects at different dose levels.

-

In Vitro Cytotoxicity: MTT Assay[7][8][9]

This is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[7]

-

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[7]

-

Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated.

-

Potential Toxicological Pathways and Mechanisms

The toxicity of this compound is likely influenced by both the cyano and the fluoro substituents on the pyridine ring.

Role of the Cyano Group

Nitrile-containing compounds can exhibit toxicity through the metabolic release of cyanide ions.[8][9] This process is often mediated by cytochrome P450 enzymes in the liver.[8][9] The released cyanide can then inhibit cellular respiration by binding to the ferric iron in cytochrome c oxidase in the mitochondria, leading to a rapid decrease in ATP production and cellular hypoxia.

Role of the Fluoro Group

The presence of a fluorine atom can significantly alter the metabolic fate of a molecule.[10][11][12] The strong carbon-fluorine bond can block metabolism at that position, potentially redirecting metabolism to other sites on the molecule.[10][11] In some cases, metabolic activation of fluorinated compounds can lead to the formation of reactive metabolites that can cause toxicity.[10][11][12] However, fluorination can also decrease toxicity by preventing the formation of toxic metabolites. The specific effect of the fluorine atom in this compound on its toxicity profile requires further investigation.

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for the cytotoxicity of this compound, integrating the potential roles of both the cyano and fluoro groups.

Caption: Hypothetical signaling pathway for this compound cytotoxicity.

Logical Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable compound in research and drug development, but it must be handled with a high degree of caution. A comprehensive understanding of its potential hazards, coupled with the strict implementation of engineering controls, personal protective equipment, and safe handling procedures, is essential for minimizing risk. This technical guide provides the foundational knowledge and protocols to ensure the safe and responsible use of this chemical in a laboratory setting. Researchers are strongly encouraged to consult the most up-to-date Safety Data Sheet from their supplier before initiating any work with this compound.

References

- 1. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. x-cellr8.com [x-cellr8.com]

- 5. umwelt-online.de [umwelt-online.de]

- 6. oecd.org [oecd.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrophilic Aromatic Substitution of 3-Fluoro-4-Cyanopyridine: A Theoretical and Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electrophilic aromatic substitution (EAS) reactions of 3-fluoro-4-cyanopyridine. Due to a lack of specific experimental data in peer-reviewed literature for this substrate, this document leverages established principles of organic chemistry to predict its reactivity, regioselectivity, and potential reaction pathways. The pyridine ring, inherently electron-deficient, is further deactivated by the potent electron-withdrawing effects of the cyano and fluoro substituents.[1][2] This guide will explore the directing effects of these groups, propose suitable conditions for key EAS reactions, and offer hypothetical experimental protocols. The content herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound and to stimulate further empirical investigation into its chemistry.

Introduction: The Challenge of Electrophilic Attack on a Highly Deactivated Pyridine Ring

The pyridine nucleus is significantly less reactive towards electrophilic aromatic substitution than benzene. This is attributed to the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the aromatic system.[1] Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. The presence of two strong electron-withdrawing groups, a fluorine atom at the 3-position and a cyano group at the 4-position, renders this compound an exceptionally electron-deficient and challenging substrate for electrophilic attack.

The fluorine substituent deactivates the ring through its inductive effect, while the cyano group is a powerful deactivating group through both inductive and resonance effects. Understanding the interplay of these electronic factors is crucial for predicting the regiochemical outcome of any potential EAS reaction.

Predicted Regioselectivity and Reactivity

The directing effects of the substituents on the this compound ring are paramount in determining the position of electrophilic attack.

-

Fluorine (at C-3): As a halogen, fluorine is an ortho-, para-director, although it is deactivating. Therefore, it directs electrophiles to the 2- and 4-positions. However, the 4-position is already substituted.

-

Cyano Group (at C-4): The cyano group is a meta-director and strongly deactivating.[2] It will direct incoming electrophiles to the 2- and 6-positions relative to its own position, which in this case are the 3- and 5-positions of the pyridine ring.

Considering these directing effects, the potential sites for electrophilic attack are the C-2, C-5, and C-6 positions. A qualitative analysis suggests the following order of preference for electrophilic attack:

-

C-5: This position is meta to the cyano group and ortho to the fluorine. While the fluorine's directing effect is to the ortho position, the overriding factor is likely the meta-direction from the powerful cyano deactivator.

-

C-2: This position is ortho to both the fluorine and the nitrogen atom, and meta to the cyano group. Steric hindrance from the adjacent fluorine and the strong deactivating effect of the nearby nitrogen atom likely make this position less favorable than C-5.

-

C-6: This position is ortho to the nitrogen atom and meta to the fluorine. The deactivating influence of the adjacent nitrogen makes this position highly unfavorable.

Therefore, the most probable site for electrophilic aromatic substitution on this compound is the C-5 position .

The following diagram illustrates the predicted logical relationship for determining the site of electrophilic attack.

Hypothetical Electrophilic Aromatic Substitution Reactions

Given the highly deactivated nature of the substrate, forceful reaction conditions are anticipated to be necessary for any successful electrophilic aromatic substitution. The following sections detail the predicted outcomes and hypothetical protocols for key EAS reactions.

Nitration

Nitration would likely require a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at elevated temperatures.

Predicted Reaction:

This compound + HNO₃/H₂SO₄ → 3-fluoro-4-cyano-5-nitropyridine

| Parameter | Predicted Value |

| Major Product | 3-fluoro-4-cyano-5-nitropyridine |

| Minor Product(s) | 2-nitro isomer (trace) |

| Predicted Yield | Very Low to Low |

| Required Conditions | Fuming HNO₃ / Conc. H₂SO₄, >100°C |

Hypothetical Experimental Protocol:

-

To a cooled (0°C) and stirred mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid (5 mL), slowly add this compound (1.22 g, 10 mmol).

-

Allow the reaction mixture to warm to room temperature and then heat cautiously to 120°C.

-

Maintain the temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The following diagram illustrates a generalized workflow for this hypothetical nitration experiment.

Halogenation

Direct halogenation (e.g., with Br₂ or Cl₂) would likely require a strong Lewis acid catalyst and harsh conditions.

Predicted Reaction (Bromination):

This compound + Br₂/FeBr₃ → 3-fluoro-5-bromo-4-cyanopyridine

| Parameter | Predicted Value |

| Major Product | 3-fluoro-5-bromo-4-cyanopyridine |

| Minor Product(s) | 2-bromo isomer (trace) |

| Predicted Yield | Very Low |

| Required Conditions | Br₂, FeBr₃, >150°C, sealed tube |

Hypothetical Experimental Protocol:

-

In a sealed tube, place this compound (1.22 g, 10 mmol) and anhydrous iron(III) bromide (3.5 g, 12 mmol).

-

Carefully add bromine (0.8 mL, 15 mmol) to the mixture.

-

Seal the tube and heat it to 160°C for 48 hours.

-

After cooling, carefully open the tube and quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter, concentrate, and purify the residue by chromatography.

Sulfonation

Sulfonation would necessitate the use of fuming sulfuric acid (oleum) at high temperatures. The reaction is expected to be reversible.

Predicted Reaction:

This compound + SO₃/H₂SO₄ → 4-cyano-5-fluoropyridine-3-sulfonic acid

| Parameter | Predicted Value |

| Major Product | 4-cyano-5-fluoropyridine-3-sulfonic acid |

| Minor Product(s) | None expected in significant amounts |

| Predicted Yield | Low to Moderate |

| Required Conditions | 20% Oleum, 180-200°C |

Hypothetical Experimental Protocol:

-

Add this compound (1.22 g, 10 mmol) to fuming sulfuric acid (20% SO₃, 15 mL) at room temperature.

-

Heat the mixture to 190°C and maintain for 24 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium hydroxide to precipitate the sodium salt of the sulfonic acid.

-

Filter the precipitate, wash with cold water, and dry.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are highly unlikely to proceed on such a deactivated ring system. The strong Lewis acids required for these reactions would complex with the pyridine nitrogen, leading to even greater deactivation.[3][4] Under forced conditions, decomposition of the starting material is more probable than the desired substitution.

| Reaction | Predicted Outcome |

| Friedel-Crafts Alkylation | No reaction / Decomposition |

| Friedel-Crafts Acylation | No reaction / Decomposition |

Conclusion

The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the cumulative deactivating effects of the pyridine nitrogen and the fluoro and cyano substituents. Theoretical analysis predicts that any successful EAS reaction would require harsh conditions and would likely proceed with low yields. The C-5 position is the most probable site of electrophilic attack. While nitration, halogenation, and sulfonation may be achievable under forceful conditions, Friedel-Crafts reactions are predicted to be unsuccessful. The information and hypothetical protocols provided in this guide are intended to be a starting point for experimental investigation into the chemistry of this interesting and potentially valuable heterocyclic compound. Further computational studies and empirical work are necessary to fully elucidate the reactivity of this compound.

References

Methodological & Application

Application Notes: 3-Fluoro-4-cyanopyridine as a Versatile Intermediate in Pharmaceutical Synthesis

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

3-Fluoro-4-cyanopyridine has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of complex heterocyclic scaffolds for targeted therapies. Its unique electronic properties, stemming from the electron-withdrawing fluorine and cyano groups on the pyridine ring, make it an ideal precursor for the construction of kinase inhibitors and other advanced pharmaceutical agents.

The strategic placement of the fluorine atom at the 3-position and the cyano group at the 4-position of the pyridine ring allows for a range of chemical transformations. The cyano group can be readily converted into an amine, carboxylic acid, or other functional groups, while the fluorine atom can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions or be retained in the final drug molecule to enhance metabolic stability and binding affinity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its role in the development of kinase inhibitors.

Key Applications in Drug Synthesis

This compound is a pivotal starting material for the synthesis of substituted aminopyridines, which are key components of various kinase inhibitors. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

One of the primary applications of this compound is in the synthesis of 3-fluoro-4-aminopyridine and its derivatives. These compounds serve as crucial intermediates for building complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in a number of Janus kinase (JAK) inhibitors.

Experimental Protocols

The following protocols outline key transformations of this compound into valuable pharmaceutical intermediates.

Protocol 1: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid

This protocol details the conversion of 3-fluoropyridine to 3-fluoro-4-pyridinecarboxylic acid, a precursor that can be derived from this compound via hydrolysis. This carboxylic acid is a key intermediate in the synthesis of 3-fluoro-4-aminopyridine.

Reaction Scheme:

Caption: Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoropyridine | 97.09 | 5.0 g | 0.0515 |

| Diisopropylamine | 101.19 | 5.7 g | 0.0563 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.5 mL | 0.0563 |

| Carbon Dioxide (gas) | 44.01 | Excess | - |

| Anhydrous Toluene | - | 60 mL | - |

| 2 M Hydrochloric Acid | - | As needed | - |

| Water | - | 30 mL | - |

Procedure:

-

To a 250 mL reaction flask, add anhydrous toluene (60 mL) and diisopropylamine (5.7 g).

-

Cool the mixture to -25°C and slowly add 2.5 M n-butyllithium (22.5 mL) while maintaining the temperature between -30°C and -25°C. Stir for 1.5 hours.[1]

-

Cool the reaction mixture to -70°C and add 3-fluoropyridine (5.0 g).[1]

-

Stir the reaction at -70°C for 3 hours.[1]

-

Slowly bubble carbon dioxide gas through the reaction mixture, allowing it to warm to room temperature.[1]

-

Add water (30 mL) to the reaction flask.[1]

-

Concentrate the mixture to remove the organic solvent.

-

Adjust the pH of the aqueous residue to 3-5 with 2 M hydrochloric acid, which will cause a solid to precipitate.[1]

-

Stir the mixture at room temperature for 1 hour.[1]

-

Filter the white solid powder and dry at 45°C for 24 hours to yield 3-fluoro-4-pyridinecarboxylic acid.[1]

Expected Yield and Purity:

| Product | Yield | Purity |

| 3-Fluoro-4-pyridinecarboxylic Acid | 85% | 98% |

Protocol 2: Synthesis of 3-Fluoro-4-pyridinecarboxamide

This protocol describes the conversion of 3-fluoro-4-pyridinecarboxylic acid to the corresponding amide, a key step towards the synthesis of 3-fluoro-4-aminopyridine via Hofmann degradation.

Reaction Scheme:

Caption: Synthesis of 3-Fluoro-4-pyridinecarboxamide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-4-pyridinecarboxylic Acid | 141.10 | 5.0 g | 0.0354 |

| Thionyl Chloride | 118.97 | 25 mL | - |

| 25% Ammonia in THF | - | 50 mL | - |

| Petroleum Ether | - | 50 mL | - |

Procedure:

-

In a 250 mL reaction flask, add thionyl chloride (25 mL) and 3-fluoro-4-pyridinecarboxylic acid (5.0 g).[1]

-

Heat the mixture to reflux and maintain for 6 hours.[1]

-

Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.[1]

-

At 0-20°C, add 50 mL of a 25% solution of ammonia in tetrahydrofuran to the reaction flask.[1]

-

Stir the mixture at room temperature for 2 hours.[1]

-

Remove excess ammonia and solvent under reduced pressure to obtain a yellow solid.[1]

-

Add petroleum ether (50 mL) and stir for 1 hour.[1]

-

Filter the pale yellow solid product, 3-fluoro-4-pyridinecarboxamide.[1]

Expected Yield and Purity:

| Product | Yield | Purity |

| 3-Fluoro-4-pyridinecarboxamide | 76% | 97% |

Protocol 3: Synthesis of 3-Fluoro-4-aminopyridine via Hofmann Degradation

This protocol details the final step in converting the carboxamide to the desired aminopyridine.

Reaction Scheme:

Caption: Synthesis of 3-Fluoro-4-aminopyridine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoro-4-pyridinecarboxamide | 140.12 | 5.0 g | 0.0357 |

| Sodium Hydroxide | 40.00 | 5.4 g | 0.135 |

| Bromine | 159.81 | 4.7 g | 0.0294 |

| Water | - | 50 mL | - |

Procedure:

-

In a 250 mL reaction flask, dissolve sodium hydroxide (5.4 g) in water (50 mL).[1]

-

Cool the solution to 0-5°C and add liquid bromine (4.7 g) dropwise, stirring for 2 hours at this temperature.[1]

-

Add 3-fluoro-4-pyridinecarboxamide (5.0 g) to the reaction mixture and stir at 0-5°C for 2 hours until all solids dissolve.[1]

-

Slowly heat the reaction mixture to 70-80°C and maintain for 1 hour.

-

Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-4-aminopyridine.

Logical Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical progression from this compound to key intermediates used in the synthesis of kinase inhibitors.

Caption: Synthetic workflow from this compound to a kinase inhibitor.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols and workflow presented here demonstrate its utility in accessing key structural motifs found in modern kinase inhibitors. Researchers and drug development professionals can leverage these methods to accelerate the discovery and development of new therapeutic agents.

References

The Versatile Virtuoso: 3-Fluoro-4-cyanopyridine as a Pivotal Building Block in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – In the intricate world of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and functionally diverse molecules. Among these, 3-fluoro-4-cyanopyridine has emerged as a highly versatile and valuable reagent, particularly in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the electron-withdrawing fluorine and cyano groups, render the pyridine ring susceptible to a variety of chemical transformations, making it a cornerstone for the synthesis of a wide array of substituted pyridine derivatives.

This application note provides a comprehensive overview of the utility of this compound as a building block, detailing its application in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided to enable researchers and scientists to readily employ this versatile molecule in their synthetic endeavors.

A Hub for Molecular Diversity: Applications in Organic Synthesis

The strategic placement of the fluorine atom at the 3-position and the cyano group at the 4-position of the pyridine ring makes this compound an ideal substrate for a range of chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the fluorine and the resonance effect of the cyano group, facilitates nucleophilic attack at the C-3 position, leading to the displacement of the fluoride ion. This reactivity allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted 4-cyanopyridines. These products serve as crucial intermediates in the synthesis of biologically active compounds.

A general workflow for the SNAr of this compound is depicted below:

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) of this compound.

Palladium-Catalyzed Cross-Coupling Reactions